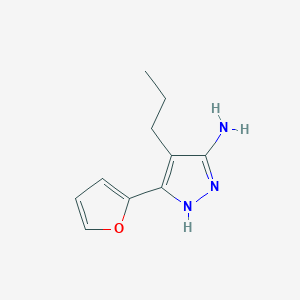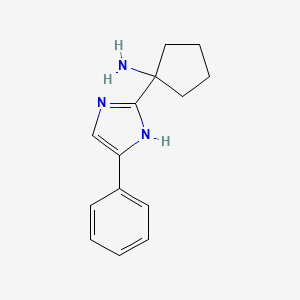
1-(4-Phenyl-1H-imidazol-2-yl)cyclopentan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Phenyl-1H-imidazol-2-yl)cyclopentan-1-amine is a compound that features a cyclopentylamine moiety attached to a phenyl-substituted imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Phenyl-1H-imidazol-2-yl)cyclopentan-1-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of a phenyl-substituted imidazole with a cyclopentylamine derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Phenyl-1H-imidazol-2-yl)cyclopentan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can modify the imidazole ring or the phenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the imidazole or phenyl ring .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 1-(4-Phenyl-1H-imidazol-2-yl)cyclopentan-1-amine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or interact with enzyme active sites, influencing various biochemical pathways. The phenyl group may also contribute to the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Phenyl-1H-imidazol-2-yl)cyclopentan-1-amine dihydrochloride: A salt form of the compound with similar properties but different solubility and stability characteristics.
1-(4-Phenyl-1H-imidazol-2-yl)cyclopentylamine: A closely related compound with slight structural variations that may affect its reactivity and applications.
Uniqueness
This compound is unique due to its combination of a cyclopentylamine moiety and a phenyl-substituted imidazole ring. This structure provides a balance of rigidity and flexibility, making it suitable for various applications in research and industry .
Propriétés
Formule moléculaire |
C14H17N3 |
|---|---|
Poids moléculaire |
227.30 g/mol |
Nom IUPAC |
1-(5-phenyl-1H-imidazol-2-yl)cyclopentan-1-amine |
InChI |
InChI=1S/C14H17N3/c15-14(8-4-5-9-14)13-16-10-12(17-13)11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9,15H2,(H,16,17) |
Clé InChI |
JEYZYKNBEXCQEZ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)(C2=NC=C(N2)C3=CC=CC=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



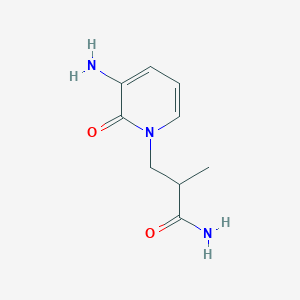
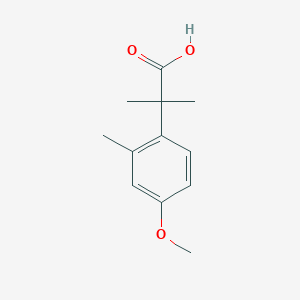
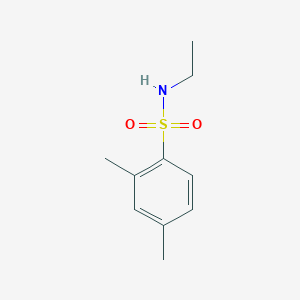

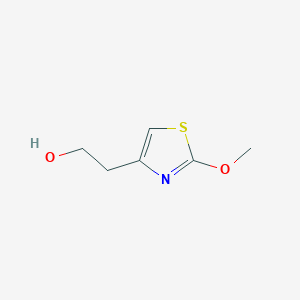
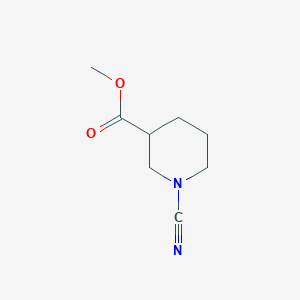
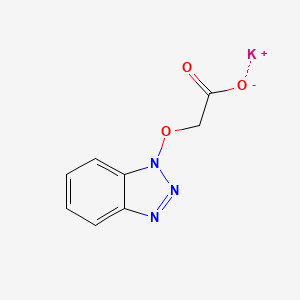


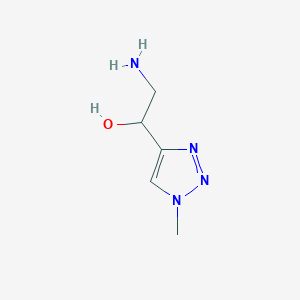
![{2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methanamine](/img/structure/B13070280.png)

